Mechanism of action of 3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in vitro
Mechanism of action of 3-phenyl-1lambda6,4-thiazepane-1,1-dione hydrochloride in vitro
Unlocking the Sultam Pharmacophore: In Vitro Mechanism of Action and Biophysical Profiling of 3-Phenyl-1λ⁶,4-thiazepane-1,1-dione Hydrochloride
Executive Summary
In the landscape of modern drug discovery, the transition from planar, sp²-rich molecules to three-dimensional, sp³-rich scaffolds is critical for improving clinical success rates. 3-Phenyl-1λ⁶,4-thiazepane-1,1-dione hydrochloride (CAS: 2126177-74-8) represents a highly privileged, commercially available chemical building block and fragment[1]. Characterized by its seven-membered cyclic sulfonamide (sultam) core and a hydrophobic phenyl vector, this molecule is increasingly deployed to modulate complex biological targets.
As a fundamental building block, this compound does not possess a single, monolithic biological target. Instead, its in vitro mechanism of action (MoA) is defined by how its unique physicochemical properties are leveraged within target-directed ligands. This whitepaper provides an in-depth technical guide on the structural rationale of this scaffold and the self-validating in vitro methodologies used to elucidate its mechanism of action.
Structural Rationale & Pharmacophore Properties
The 1,4-thiazepane 1,1-dioxide core is frequently utilized by medicinal chemists as a metabolically stable bioisostere for piperidine, morpholine, or piperazine rings[2]. The MoA of molecules incorporating this scaffold is driven by three distinct structural features:
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The Sulfone Moiety (1,1-dione): Acts as a powerful bidentate hydrogen-bond acceptor. Unlike amides, sulfones are highly resistant to proteolytic cleavage and oxidative metabolism[3].
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The Basic Amine (Position 4): Supplied as a hydrochloride salt to ensure high aqueous solubility for in vitro assays[1]. The proximity of the electron-withdrawing sulfone subtly lowers the pKa of this amine, optimizing its ability to form salt bridges within physiological pH ranges without becoming permanently trapped in acidic cellular compartments.
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The Phenyl Ring (Position 3): Projects into adjacent hydrophobic sub-pockets, enabling π-π stacking or cation-π interactions with target protein residues.
In Vitro Mechanism of Action Modalities
When incorporated into larger molecular frameworks or screened as a fragment, the 3-phenyl-1,4-thiazepane 1,1-dioxide scaffold typically engages targets via two primary mechanisms:
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Modality A: Protein-Protein Interaction (PPI) Inhibition. The 3D conformation of the thiazepane ring allows it to bind to shallow protein surfaces, sterically occluding partner proteins. For example, thiazepane-1,1-dioxide derivatives have been identified as inhibitors of the DCN1-UBC12 interaction, binding to DCN1 and preventing the neddylation of cullin-3 to activate the NRF2 pathway[4].
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Modality B: Allosteric Modulation. The scaffold is highly effective at stabilizing specific receptor conformations. In the context of Metabotropic Glutamate Receptor 2 (mGlu2), 1,4-thiazepane 1,1-dioxide derivatives act as Negative Allosteric Modulators (NAMs). The scaffold binds to the 7-transmembrane (7-TM) domain, locking the receptor in an inactive state and preventing glutamate-induced calcium mobilization[3].
Self-Validating Experimental Protocols for MoA Elucidation
To rigorously define the in vitro MoA of 3-phenyl-1λ⁶,4-thiazepane-1,1-dione derivatives, Application Scientists must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data trustworthiness.
Protocol 1: Time-Resolved FRET (TR-FRET) for PPI Target Engagement
Causality & Rationale: The choice of TR-FRET over standard fluorescence polarization is driven by the need to eliminate compound auto-fluorescence—a notorious artifact when screening phenyl-containing fragments. By utilizing a long-lifetime lanthanide chelate (Europium), we introduce a time delay (e.g., 50 µs) before measurement, allowing transient background fluorescence to decay. Furthermore, the ratiometric readout inherently normalizes well-to-well variations in assay volume, creating a self-validating data set.
Step-by-Step Methodology:
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Reagent Preparation: Prepare His-tagged Target Protein (e.g., DCN1) and biotinylated Partner Protein (e.g., UBC12) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
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Fluorophore Coupling: Add Europium-labeled anti-His antibody (Donor) and Streptavidin-APC (Acceptor) at 2 nM and 20 nM final concentrations, respectively.
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Compound Titration: Prepare an 11-point, 3-fold serial dilution of 3-phenyl-1λ⁶,4-thiazepane-1,1-dione HCl in 100% DMSO. Transfer via acoustic dispensing (e.g., Echo 550) to a 384-well low-volume plate to maintain a final DMSO concentration of 1%.
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Incubation & Readout: Incubate the plate in the dark for 60 minutes at room temperature. Read on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module.
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Data Processing: Calculate the TR-FRET signal as the ratio of Acceptor emission (665 nm) to Donor emission (615 nm). Fit the data to a 4-parameter logistic curve to determine the IC₅₀.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling
Causality & Rationale: SPR is selected to elucidate the kinetic binding parameters ( kon , koff ), which are critical for thiazepane scaffolds that often exhibit fast-on/fast-off kinetics. To ensure the protocol is self-validating, a DMSO calibration curve is mandatory. Because the compound requires DMSO for stock solubilization, any mismatch in DMSO concentration between the running buffer and the analyte injection will cause massive bulk refractive index shifts, masking true binding events. The calibration curve mathematically corrects this artifact.
Step-by-Step Methodology:
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Sensor Chip Preparation: Immobilize the target protein via standard amine coupling onto a CM5 sensor chip (flow cell 2), aiming for a density of 2000-3000 Response Units (RU). Leave flow cell 1 blank as a reference channel.
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Buffer Matching: Prepare running buffer (PBS-P+) supplemented with exactly 5.0% DMSO.
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Solvent Correction Curve: Inject a series of 8 buffer samples with DMSO concentrations ranging from 4.5% to 5.8% to build a solvent correction plot.
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Analyte Injection: Inject 3-phenyl-1λ⁶,4-thiazepane-1,1-dione HCl at concentrations ranging from 1.56 µM to 100 µM using multi-cycle kinetics (contact time: 60s, dissociation time: 120s).
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Data Fitting: Subtract the reference channel and solvent correction data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD , ka , and kd .
Quantitative Data Summary
Table 1: Representative In Vitro Profiling Metrics for Thiazepane-1,1-dioxide Derivatives
| Assay Modality | Target / System | Readout Metric | Representative Range | Mechanistic Implication |
| TR-FRET | DCN1-UBC12 (PPI) | IC₅₀ | 10 - 500 µM | Direct steric occlusion of the PPI interface. |
| SPR Kinetics | Immobilized Target | KD (Affinity) | 5 - 200 µM | Fast-on/fast-off kinetics typical of fragment binders. |
| Ca²⁺ Mobilization | mGlu2 (Cellular) | IC₅₀ (NAM activity) | 0.1 - 10 µM | Negative allosteric modulation of GPCR signaling. |
| Cytotoxicity (MTS) | HEK293 / HepG2 | CC₅₀ | > 100 µM | Favorable therapeutic window for in vitro assays. |
Mechanistic Pathway Visualization
Figure 1: In vitro MoA elucidation workflow for 3-phenyl-1,4-thiazepane 1,1-dioxide derivatives.
References
- BLDpharm. "2126177-74-8 | 3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride".
- National Institutes of Health (PMC). "Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2".
- Google Patents. "WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same".
- American Chemical Society. "Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives. Identification of the HIV-1 Maturation Inhibitor...".
Sources
- 1. 2126177-74-8|3-Phenyl-1,4-thiazepane 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2018183411A1 - Small molecule dcn1 inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
